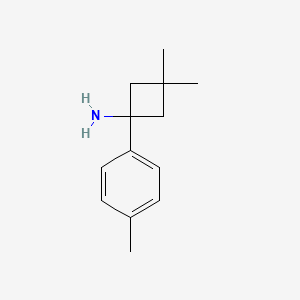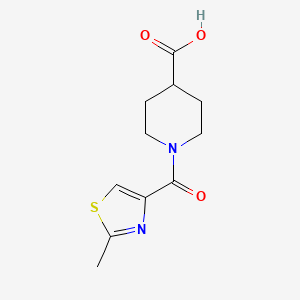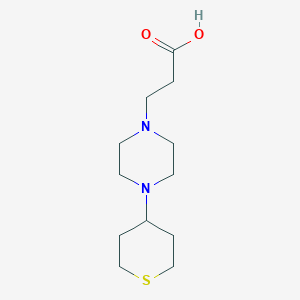![molecular formula C12H13Cl2NO2 B1466449 Ácido 1-[(3,5-diclorofenil)metil]pirrolidin-3-carboxílico CAS No. 1491876-41-5](/img/structure/B1466449.png)
Ácido 1-[(3,5-diclorofenil)metil]pirrolidin-3-carboxílico
Descripción general
Descripción
1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H13Cl2NO2 and its molecular weight is 274.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal: Diseño y Síntesis de Fármacos
El anillo pirrolidínico, un componente central de este compuesto, es un andamiaje versátil en el descubrimiento de fármacos. Es ampliamente utilizado por los químicos medicinales para desarrollar compuestos para tratar enfermedades humanas debido a su capacidad para explorar eficientemente el espacio farmacoforo, contribuir a la estereoquímica y aumentar la cobertura tridimensional . El grupo diclorofenilo podría potencialmente mejorar la afinidad de unión a ciertos objetivos biológicos, convirtiéndolo en una parte valiosa en el diseño de candidatos a fármacos selectivos.
Farmacocinética: Estudios de ADME/Tox
La introducción de fragmentos heteroatómicos como la pirrolidina puede modificar los parámetros fisicoquímicos, lo cual es crucial para optimizar la absorción, distribución, metabolismo, excreción (ADME) y toxicidad (Tox) de los candidatos a fármacos . La estructura única de este compuesto puede influir en sus propiedades farmacocinéticas, convirtiéndolo en un tema interesante para estudios de ADME/Tox.
Neurofarmacología: Actividad Anticonvulsiva
Los compuestos con el anillo pirrolidina-2,5-diona han mostrado actividad anticonvulsiva. El sustituyente no aromático en la posición 3 del anillo pirrolidínico afecta positivamente a esta actividad . Como tal, el compuesto en cuestión podría explorarse por sus posibles propiedades anticonvulsivas, contribuyendo al desarrollo de nuevos tratamientos para la epilepsia y otros trastornos convulsivos.
Desarrollo de Compuestos Bioactivos: Selectividad de Objetivo
La presencia del anillo pirrolidínico en moléculas bioactivas puede conducir a la selectividad del objetivo, lo cual es crucial para el desarrollo de nuevas terapias con menos efectos secundarios . El grupo diclorofenilo de este compuesto puede ofrecer puntos adicionales de interacción con objetivos biológicos, mejorando la selectividad y la potencia.
Biología Estructural: Interacciones Proteína-Ligando
La estereoquímica juega un papel importante en el modo de unión de los candidatos a fármacos a las proteínas enantioselectivas. La estereogenicidad de los carbonos en el anillo pirrolidínico puede conducir a diferentes perfiles biológicos debido a los diferentes modos de unión . Este compuesto podría servir como modelo para estudiar las interacciones proteína-ligando, ayudando a comprender los procesos de reconocimiento molecular.
Mecanismo De Acción
Target of action
The pyrrolidine ring is a common feature in many biologically active compounds and can interact with a variety of biological targets .
Mode of action
Without specific information on the compound, it’s difficult to describe its exact mode of action. Compounds with a pyrrolidine ring can interact with their targets in a variety of ways, depending on the other functional groups present in the molecule .
Biochemical pathways
Pyrrolidine derivatives can influence a variety of biochemical pathways, depending on their specific structure and the biological targets they interact with .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Pyrrolidine derivatives can have diverse ADME properties .
Propiedades
IUPAC Name |
1-[(3,5-dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c13-10-3-8(4-11(14)5-10)6-15-2-1-9(7-15)12(16)17/h3-5,9H,1-2,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRFKYOOVSXQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Chlorophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466367.png)
![(1-cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466368.png)
![1-[(5-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466369.png)
![1-{[(2-Hydroxypropyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466371.png)


![2-(p-Tolyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466379.png)

![2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1466382.png)


![1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466388.png)

